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Compound of Interest

4-(4-Methylphenyl)-1,3-thiazol-2-
Compound Name:
amine

Cat. No.: B182508

An In-depth Technical Guide to 4-(4-Methylphenyl)-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of 4-(4-methylphenyl)-1,3-thiazol-2-
amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-
aminothiazole scaffold is a key structural motif found in numerous biologically active molecules
and approved pharmaceuticals.[1] This document is intended for researchers, scientists, and
drug development professionals, offering detailed information on the compound's chemical
identity, properties, synthesis, and biological relevance.

Chemical Identity and Structure

The fundamental identity of the compound is established by its IUPAC name and structural
representation. It is also commonly referred to by synonyms such as 2-Amino-4-(p-
tolyl)thiazole.[2]

e IUPAC Name: 4-(4-methylphenyl)-1,3-thiazol-2-amine[2]
e CAS Number: 2103-91-5[2]
e Molecular Formula: Ci1o0H10N2S[2]

e 2D Structure:
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e SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)N[2]
« InChiKey: ARLHWYFAPHJCJT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties are crucial for the characterization and
quality control of the compound. The data presented below is compiled from computational
predictions and experimental data for the title compound or closely related structures.

Physicochemical Properties
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Property Value Source
Molecular Weight 190.27 g/mol [2]
Exact Mass 190.05646950 Da [2]
XLogP3 2.6 (2]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

C)c;untg p 2 2l
Rotatable Bond Count 1 [2]
Topological Polar Surface Area  67.2 A2 [2]
Melting Point 132-136 °C (lit.)

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of 4-(4-methylphenyl)-1,3-thiazol-2-
amine. Representative data is summarized below.
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Spectroscopy Type

Key Peaks | Shifts

1H NMR

Spectra available in public databases.[2] For the
related 4-(4'-methylphenyl)-2-mercaptothiazole,
peaks are observed at 6 2.50 (s, 3H, -CH3),
7.28-7.30 (d, 2H), and 7.48-7.49 (d, 2H).[3]

13C NMR

Spectra available in public databases.[2] For the
related 4-(4'-methylphenyl)-2-mercaptothiazole,
key shifts include 6 23.12 (-CHs) and various

aromatic carbon signals between 118-146 ppm.

[3]

Infrared (IR)

Spectra available in public databases, typically
showing N-H, C-H (aromatic and aliphatic),
C=N, and C-S stretching vibrations.[2]

Mass Spectrometry (MS)

GC-MS data is available, showing the molecular
ion peak.[2] For the related 4-(4'-
methylphenyl)-2-mercaptothiazole, the mass
spectrum shows m/z (%) = 207.29 (M+, 100%),
192.29 (22.5%), 164.29 (12.5%).[3]

Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

The most common and classical method for synthesizing 2-aminothiazole derivatives is the

Hantzsch thiazole synthesis.[1][4] This reaction involves the cyclocondensation of an a-

haloketone with a thiourea.[1] For the title compound, the synthesis proceeds from 2-bromo-1-

(4-methylphenyl)ethanone and thiourea.
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Caption: Experimental workflow for the Hantzsch synthesis of 4-(4-methylphenyl)-1,3-thiazol-
2-amine.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and
anticancer properties.[5][6][7]

p38 MAP Kinase Inhibition

A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro
inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK
signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and
stress, making it a key therapeutic target for inflammatory diseases.[9][10] Inhibition of p38
MAPK can downregulate the production of pro-inflammatory cytokines such as TNF-a and IL-

1B.[8]
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Caption: The p38 MAPK signaling pathway and the inhibitory action of thiazole derivatives.
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Anticancer and Antimicrobial Activity

Various 2-amino-4-arylthiazole derivatives have been synthesized and evaluated for their
antiproliferative activity against human cancer cell lines, with some compounds showing
remarkable inhibitory effects.[7] Additionally, this class of compounds has been investigated for
antimicrobial activity against a range of bacterial and fungal pathogens.[5][11] The specific
activity is highly dependent on the substitutions on the thiazole ring and the aryl moiety.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key biological assay
relevant to 4-(4-methylphenyl)-1,3-thiazol-2-amine.

Synthesis via Hantzsch Reaction

This protocol describes the synthesis of 4-(4-methylphenyl)-1,3-thiazol-2-amine from
commercially available starting materials.

Materials:

2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.)

Thiourea (1.2 eq.)

Absolute Ethanol

Deionized Water

Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:

e In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,
dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (approx. 30-40 mL).[1]

e Add thiourea to the solution with stirring.

e Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[4]
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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e Once the reaction is complete, allow the mixture to cool to room temperature.

e Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 200
mL) to precipitate the product.[1]

o Collect the resulting solid precipitate by vacuum filtration, washing with cold water.

» Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield
the pure 4-(4-methylphenyl)-1,3-thiazol-2-amine.

e Dry the purified product under vacuum and characterize its structure and purity using NMR,
IR, Mass Spectrometry, and melting point analysis.

In Vitro p38a Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based kinase assay to determine the in vitro inhibitory
activity of test compounds against the p38a MAPK isoform. The ADP-Glo™ Kinase Assay
measures the amount of ADP produced in the kinase reaction.[9][12]

Materials:

e p38a Kinase (recombinant)

o Kinase substrate (e.g., ATF2 peptide)[13][14]

e ATP

e Test compound (4-(4-methylphenyl)-1,3-thiazol-2-amine or derivative)

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

» Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgClz; 0.1mg/ml BSA)[12]
o 384-well plates
o Plate-reading luminometer

Procedure:
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o Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
Include a DMSO-only control (vehicle).

e Reaction Setup: In the wells of a 384-well plate, add 1 pL of the diluted test compound or
DMSO.[12]

» Prepare a master mix containing the p38a kinase and the ATF2 substrate in kinase buffer.
Add 2 pL of this mix to each well.

e Kinase Reaction: Initiate the kinase reaction by adding 2 pL of ATP solution (at a final
concentration near the Km for p38a) to each well.

 Incubate the plate at room temperature for 60 minutes.[9][12]

e Reaction Termination: Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase
reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[9][12]

o ADP Detection: Add 10 pL of Kinase Detection Reagent to each well. This converts the ADP
generated into ATP, which is used by luciferase to produce a luminescent signal. Incubate at
room temperature for 30 minutes.[9]

» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal
against the logarithm of the inhibitor concentration and fit the data to a four-parameter
logistic equation to determine the I1Cso value.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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